![molecular formula C22H25N5O2 B10912026 6-cyclopropyl-1-methyl-N-[4-(morpholin-4-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912026.png)
6-cyclopropyl-1-methyl-N-[4-(morpholin-4-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-1-METHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the cyclopropyl and morpholinobenzyl groups through nucleophilic substitution reactions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-b]pyridine core, using reagents such as alkyl halides or aryl halides.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing boronic acids and palladium catalysts.
Scientific Research Applications
6-CYCLOPROPYL-1-METHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-1-METHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives These compounds share a common core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-[(4-morpholin-4-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N5O2/c1-26-21-19(14-24-26)18(12-20(25-21)16-4-5-16)22(28)23-13-15-2-6-17(7-3-15)27-8-10-29-11-9-27/h2-3,6-7,12,14,16H,4-5,8-11,13H2,1H3,(H,23,28) |
InChI Key |
POIBFEWTKIQZIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10911946.png)
![N'-cycloheptylidene-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10911951.png)
![N-(3-fluorophenyl)-2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10911962.png)
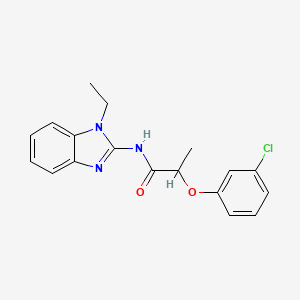
![4-(dimethylamino)-N'-[(1E)-heptylidene]benzohydrazide](/img/structure/B10911975.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10911985.png)
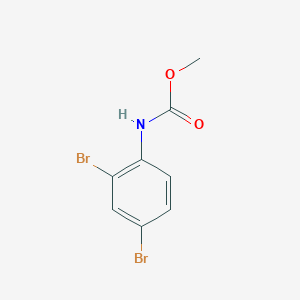
![1-(2,4-dichlorobenzyl)-N'-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10911992.png)
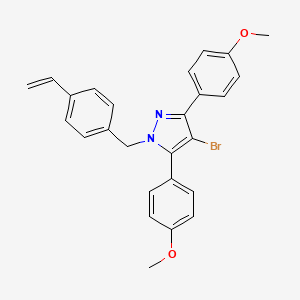
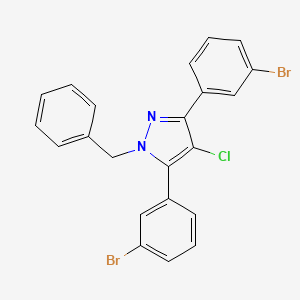
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10912005.png)
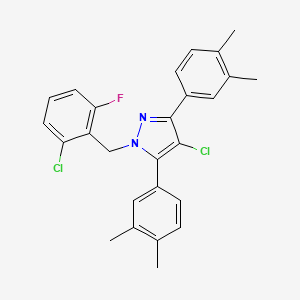
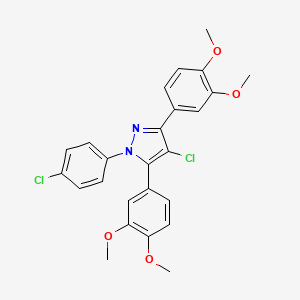
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10912021.png)
